molecular formula C15H15ClN2OS B2582363 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1210037-16-3

1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2582363
CAS No.: 1210037-16-3
M. Wt: 306.81
InChI Key: KFEDEUGRFJTIBS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a cyclopropylmethyl moiety substituted with a thiophene ring. The urea functional group (-NH-C(=O)-NH-) serves as a central scaffold, linking the aromatic and cyclopropane-containing substituents. Key structural features include:

  • 2-Chlorophenyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • Cyclopropylmethyl chain: The strained cyclopropane ring could confer conformational rigidity, affecting target selectivity.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-11-4-1-2-5-12(11)18-14(19)17-10-15(7-8-15)13-6-3-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDEUGRFJTIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene with a thiophenyl substituent using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Urea Formation: The final step is the formation of the urea moiety. This can be achieved by reacting the chlorophenyl-cyclopropyl intermediate with an isocyanate or by using phosgene and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Several studies have reported its potential as an anticancer agent and a modulator for neuropharmacological effects.

Anticancer Activity

Research indicates that 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound may induce apoptosis and disrupt key signaling pathways related to cell survival and proliferation, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its effects on the central nervous system. Studies indicate that it may attenuate drug-seeking behavior, suggesting potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats
In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This highlights the compound's ability to modulate the endocannabinoid system, which plays a critical role in addiction pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl and thiophene groups significantly influence the biological activity of the compound. For instance:

  • Substitution at the 4-position of the thiophene ring enhances receptor affinity.
  • Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and thiophenyl groups can influence its binding affinity and specificity, while the urea moiety can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Montelukast (Cys-LT1 Receptor Antagonist)

Structure: Montelukast () contains a cyclopropane ring linked to a sulfonic acid chain, a quinoline group, and a hydroxyl-substituted phenyl moiety. Its stereochemistry (R/S configurations) is critical for binding to the Cys-LT1 receptor . Key Differences:

  • Functional Groups : Montelukast uses a sulfonic acid chain, while the target compound employs a urea group. This difference impacts solubility (urea derivatives are generally less acidic) and target specificity.
  • Aromatic Systems: Montelukast’s quinoline and substituted phenyl groups contrast with the target’s thiophene and 2-chlorophenyl, suggesting divergent electronic profiles and binding interactions.
  • Biological Activity : Montelukast is a leukotriene antagonist used in asthma therapy, while the target compound’s urea scaffold may indicate kinase or protease inhibition, though specific data are unavailable.

Quinazolinone Derivative (Compound 135, )

Structure: This compound features a cyclopropylmethoxy group attached to a quinazolinone core and a purine-derived substituent. The synthesis involves cyclopropyl methyl bromide alkylation . Key Differences:

  • Core Scaffold: Quinazolinone vs. urea. The former is associated with kinase inhibition (e.g., EGFR inhibitors), while ureas often target carbonic anhydrases or proteases.

Epoxiconazole (Fungicide, )

Structure : Epoxiconazole contains a chlorophenyl group, a fluorophenyl epoxide, and a triazole ring. It is a stereochemically complex fungicide .
Key Differences :

  • Functional Groups : The triazole ring in Epoxiconazole (critical for antifungal activity) contrasts with the urea group in the target compound.
  • Chlorophenyl Role : Both compounds utilize chlorophenyl groups, but in Epoxiconazole, this group contributes to fungicidal activity via steric and electronic effects on cytochrome P450 enzymes, whereas the target’s chlorophenyl may enhance lipophilicity for membrane penetration.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Biological Target/Activity
Target Compound Urea 2-Chlorophenyl, thiophene-cyclopropyl Hypothesized enzyme inhibition
Montelukast Sulfonic acid Quinoline, hydroxyl-phenyl, cyclopropane Cys-LT1 receptor antagonist (asthma)
Quinazolinone (Compound 135) Quinazolinone Cyclopropylmethoxy, purine-ethylamino Kinase inhibition (speculative)
Epoxiconazole Triazole Chlorophenyl, fluorophenyl epoxide Fungal CYP51 (antifungal)

Research Implications and Gaps

While direct data on the target compound’s activity are absent, structural analogs suggest:

  • Potential Targets: Urea derivatives often inhibit carbonic anhydrases or kinases. The thiophene group may modulate selectivity.
  • Contradictions : Montelukast’s sulfonic acid vs. the target’s urea highlights the need for empirical testing to confirm hypothesized targets.

Further studies should prioritize synthesizing the compound and evaluating its activity against enzymes/receptors common to urea-based drugs.

Biological Activity

1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H13ClN2S\text{C}_{13}\text{H}_{13}\text{ClN}_2\text{S}

This structure includes a chlorophenyl group and a thiophen-cyclopropyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The urea moiety in this compound is known to influence its interaction with cannabinoid receptors , suggesting potential therapeutic applications in treating conditions mediated by these receptors .

Antitumor Activity

Studies have shown that urea derivatives exhibit significant antitumor activity. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving DNA cross-linking and cell cycle arrest . The activity is often linked to the compound's ability to form reactive intermediates that interact with cellular macromolecules .

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain derivatives have shown moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Urea derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays have revealed promising IC50 values, indicating effective inhibition compared to standard drugs .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Zhang et al. (2014)Urea DerivativeAntitumorInduced apoptosis in cancer cell lines via DNA cross-linking.
Omar et al. (1996)Thiophene-based UreaAntimicrobialModerate activity against S. aureus; mechanism linked to cell wall disruption.
Kumar et al. (2009)Cyclopropyl UreaEnzyme InhibitionStrong AChE inhibition with IC50 values significantly lower than reference standards.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea in various therapeutic areas:

  • Anticancer Therapy : The compound has shown promise in preclinical models for inducing apoptosis in specific cancer types.
  • Neurological Disorders : Its inhibitory effect on AChE suggests potential applications in treating Alzheimer’s disease.
  • Antimicrobial Treatments : Exhibits significant antibacterial properties, warranting further investigation as a novel antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, and how can intermediates be characterized?

A common approach involves multi-step synthesis:

  • Step 1 : Prepare the cyclopropane ring via [2+1] cycloaddition of thiophen-2-yl-substituted alkenes with carbenes or diazo compounds.
  • Step 2 : Functionalize the cyclopropane with a methyl group using alkylation or radical-mediated reactions.
  • Step 3 : Couple the cyclopropylmethyl group to the urea backbone via nucleophilic substitution or carbodiimide-mediated coupling .
    Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%). For cyclopropane geometry, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

  • X-ray crystallography : Resolve the 3D arrangement of the cyclopropane and urea moieties (see for analogous urea derivatives) .
  • FT-IR spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • 2D NMR (COSY, HSQC) : Assign coupling between the thiophene, cyclopropane, and chlorophenyl groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopropane intermediate?

  • Reaction conditions : Use low-temperature (-78°C) cyclopropanation with diazo reagents to minimize side reactions.
  • Catalysts : Employ Rh(II) or Cu(I) catalysts to enhance stereoselectivity (e.g., >80% cis isomer) .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol improves purity .

Q. How do structural modifications (e.g., substituents on the chlorophenyl or thiophene rings) affect bioactivity?

  • SAR studies : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and compare bioactivity. demonstrates that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance antimicrobial potency .
  • Computational modeling : Perform DFT calculations to assess electronic effects on urea hydrogen-bonding capacity .

Q. How should conflicting bioactivity data between studies be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains.
  • Metabolic stability : Check for compound degradation in cell media via LC-MS.
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .

Q. What advanced techniques are used to study its mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized receptors.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (if crystallography fails) .

Q. How can stability under physiological conditions be assessed?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests shelf stability) .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported cytotoxicity data?

  • Standardize assays : Adopt identical cell lines, passage numbers, and serum concentrations.
  • Control for solubility : Use DMSO stocks ≤0.1% and confirm compound solubility via dynamic light scattering .
  • Cross-lab validation : Collaborate with independent labs to verify IC₅₀ values (e.g., NCI-60 panel for anticancer activity) .

Q. What strategies ensure reproducibility in synthetic protocols?

  • Detailed reaction logs : Document exact equivalents, solvent batches, and stirring rates.
  • Automated platforms : Use flow chemistry for precise temperature/pressure control.
  • Open-source data : Share NMR/LC-MS raw files in repositories like Zenodo or ChemRxiv .

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